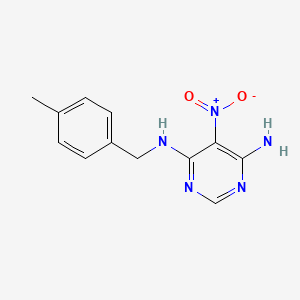

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a nitro group (-NO2) and an amine group (-NH2) attached to the pyrimidine ring, and a 4-methylbenzyl group attached via a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the nitro and amine groups, and the attachment of the 4-methylbenzyl group. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the nitro group, the amine group, and the 4-methylbenzyl group could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity

A study by Otmar et al. (2004) explored the synthesis of compounds related to N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine, investigating their antiproliferative activity against various cell lines. The most potent compounds displayed significant activity, indicating potential applications in antiproliferative research (Otmar, Masojídková, Votruba, & Holý, 2004).

Purine Derivatives Synthesis

Fujii et al. (1995) reported on the synthesis of purine derivatives, starting from compounds including N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine. This process demonstrated the compound's utility in creating purine derivatives with potential biological activity (Fujii, Ogawa, Itaya, Date, Inagaki, & Nohara, 1995).

Pyrimidine N-oxides Oxidation

The oxidation of 5-nitrosopyrimidine-4, 6-diamine, closely related to N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine, was reexamined by Cowden and Jacobson (1980), yielding products like 5-nitropyrimidine-4, 6-diamine. This study contributes to understanding the chemical behavior of nitropyrimidines under oxidative conditions (Cowden & Jacobson, 1980).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions involving this compound could include studying its synthesis, its physical and chemical properties, its reactivity, and its potential applications. For example, it could be studied as a potential drug or as a building block for the synthesis of more complex molecules .

Propiedades

IUPAC Name |

4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-8-2-4-9(5-3-8)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGADVFWKTYYAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)

![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)

![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)